molecular formula C28H34N2O3 B11314290 N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11314290
M. Wt: 446.6 g/mol
InChI Key: PEFVANLWISBZKQ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a chromene core, and a tert-butylphenyl group

Preparation Methods

The synthesis of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the pyrrolidine ring: This can be done via nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrrolidine ring or the chromene core, using reagents like halogens or alkylating agents.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its interaction with enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chromene core play crucial roles in binding to these targets, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar compounds include those with pyrrolidine rings or chromene cores, such as:

    Pyrrolidine derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.

    Chromene derivatives: These compounds are studied for their antioxidant and anti-inflammatory properties.

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of these two moieties, which may result in distinct biological activities and applications.

Properties

Molecular Formula

C28H34N2O3

Molecular Weight

446.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H34N2O3/c1-18-14-22-24(31)16-26(33-25(22)15-19(18)2)27(32)29-17-23(30-12-6-7-13-30)20-8-10-21(11-9-20)28(3,4)5/h8-11,14-16,23H,6-7,12-13,17H2,1-5H3,(H,29,32)

InChI Key

PEFVANLWISBZKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCCC4

Origin of Product

United States

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